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Quinine (Hydrobromide)

Cat. No.: B12301584
M. Wt: 405.3 g/mol
InChI Key: HDZGBIRSORQVNB-UHFFFAOYSA-N
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Description

Historical Context of Quinine (B1679958) and Cinchona Alkaloid Discovery

The story of quinine begins with the indigenous peoples of the Andes, who utilized the bark of the Cinchona tree for its medicinal properties. researchgate.net In the 17th century, Jesuit missionaries in Peru learned of the bark's efficacy in treating fevers, likely including malaria, and introduced it to Europe. researchgate.netpharmakina.com This discovery marked a significant turning point in the treatment of malaria, a widespread and deadly disease. researchgate.net For centuries, the bark, often ground into a powder and mixed with wine, was the primary treatment for malaria. wikipedia.org

The 19th century witnessed a major breakthrough with the isolation of quinine from Cinchona bark in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou. wikipedia.orgunizg.hr This achievement allowed for the administration of a purified and standardized dose of the active compound, revolutionizing malaria treatment. unizg.hr The demand for quinine soared, making Cinchona bark a strategically important commodity and influencing colonial expansion. pharmakina.comunizg.hr The name "quinine" itself is derived from the original Quechua word for the Cinchona tree bark, "quina-quina," meaning "bark of bark." wikipedia.org

Key milestones in the discovery and early research of quinine are summarized in the table below:

YearMilestoneSignificance
17th Century Jesuit missionaries learn of the medicinal properties of Cinchona bark in Peru and introduce it to Europe. researchgate.netpharmakina.comMarked the beginning of the use of a specific chemical compound to treat an infectious disease. wikipedia.org
1820 French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolate quinine from Cinchona bark. wikipedia.orgunizg.hrAllowed for standardized dosing and more effective treatment of malaria. unizg.hr
1854 Adolph Strecker determines the molecular formula of quinine. wikipedia.orgAdvanced the chemical understanding of this crucial alkaloid.
1944 R.B. Woodward and W.E. Doering achieve the first formal chemical synthesis of quinine. wikipedia.orgunizg.hrA landmark achievement in organic synthesis, though not economically viable for mass production. wikipedia.org

Evolution of Quinine Research in Organic and Biological Chemistry

The isolation of quinine spurred intense research in the field of organic chemistry. Determining its complex molecular structure became a significant challenge that drove the development of new analytical techniques and synthetic methodologies. unizg.hr The first, albeit not commercially viable, total synthesis of quinine was a landmark achievement by R.B. Woodward and W.E. Doering in 1944, a testament to the growing sophistication of organic synthesis. wikipedia.orgunizg.hr The quest for a practical synthesis was fueled by the strategic importance of quinine, especially during times of war when natural sources were limited. wikipedia.org

In biological chemistry, the primary focus of quinine research has been its antimalarial activity. The prevailing hypothesis for its mechanism of action is its interference with the malaria parasite's ability to digest hemoglobin. wikipedia.org While the precise mechanism is still under investigation, it is believed to be similar to that of the related drug, chloroquine (B1663885). wikipedia.org

The unique stereochemistry of quinine, with its multiple chiral centers, has also made it a valuable tool in asymmetric synthesis. tandfonline.com Quinine and its diastereomer, quinidine (B1679956), have been instrumental as chiral resolving agents and as catalysts in stereoselective reactions, influencing the production of other pharmaceuticals. unizg.hrtandfonline.com

Contemporary Relevance of Quinine (Hydrobromide) in Chemical and Biological Investigations

In modern research, quinine hydrobromide continues to be a compound of interest for several reasons. Its well-defined chemical and physical properties make it a useful standard in various analytical techniques. For instance, its strong fluorescence in acidic solutions is utilized in fluorescence spectroscopy for both qualitative and quantitative analysis. colby.educolostate.edubloomu.edu The quenching of quinine's fluorescence by certain ions, such as halides, is a phenomenon studied to understand intermolecular interactions and develop new analytical methods. colby.edubloomu.edu

Furthermore, the chiral nature of quinine hydrobromide makes it a valuable chiral resolving agent for the separation of enantiomers of racemic compounds. core.ac.ukresearchgate.net This application is crucial in the pharmaceutical industry, where the chirality of a drug molecule can significantly impact its pharmacological activity.

In the field of organocatalysis, derivatives of quinine, including its hydrobromide salt, are employed as catalysts in asymmetric synthesis to control the stereochemical outcome of reactions. acs.orgmetu.edu.trnih.gov Researchers continue to explore new applications for quinine-based catalysts in the development of efficient and selective synthetic methods. grafiati.com The study of quinine's biosynthesis in the Cinchona tree also remains an active area of research, with scientists working to identify the enzymes involved in its complex pathway. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25BrN2O2 B12301584 Quinine (Hydrobromide)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZGBIRSORQVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Stereochemistry of Quinine Hydrobromide

Elucidation of the Quinine (B1679958) Molecular Skeleton

The journey to unravel the molecular structure of quinine was a long and arduous process that spanned several decades. Early research in the 19th century established its empirical formula as C₂₀H₂₄N₂O₂. acs.org Subsequent chemical degradation studies were instrumental in identifying the core components of the molecule.

Through a series of oxidation and other chemical reactions, scientists were able to deduce that the quinine skeleton is composed of two main heterocyclic systems: a quinoline (B57606) ring and a quinuclidine (B89598) nucleus. slideshare.net These two moieties are linked by a hydroxymethyl bridge. smolecule.com Further investigation revealed the presence of a methoxy (B1213986) group at the 6-position of the quinoline ring and a vinyl group attached to the quinuclidine ring. slideshare.netlkouniv.ac.in

The precise connectivity of these fragments was a significant puzzle. Key degradation products, such as quininic acid and meroquinene, provided crucial clues. slideshare.net Quininic acid was identified as 6-methoxyquinoline-4-carboxylic acid, confirming the substitution pattern on the quinoline ring. Meroquinene, on the other hand, retained the quinuclidine portion with the vinyl side chain. By piecing together the structures of these degradation products, chemists were able to propose the correct connectivity of the quinine molecular skeleton, a feat that was eventually confirmed by total synthesis. slideshare.netias.ac.in

Key structural features of the Quinine molecule identified through elucidation studies:

FeatureDescription
Quinoline Nucleus A bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring.
Quinuclidine Nucleus A bicyclic non-aromatic amine.
Hydroxymethyl Bridge Connects the quinoline and quinuclidine moieties.
Methoxy Group Located at the 6-position of the quinoline ring.
Vinyl Group Attached to the quinuclidine ring.

Stereochemical Assignment and Isomeric Relationships (e.g., with Quinidine)

Quinine's structure is further complicated by the presence of multiple stereocenters, leading to a number of possible stereoisomers. The molecule has five chirality centers at positions N¹, C³, C⁴, C⁸, and C⁹. tandfonline.com This would theoretically give rise to 2⁵ or 32 stereoisomers; however, due to the rigid bicyclic nature of the quinuclidine moiety, the absolute configurations of the bridgehead atoms N¹ and C⁴ are interdependent, reducing the number of possible stereoisomers to 16. tandfonline.com

The specific stereochemistry of naturally occurring (-)-quinine has been determined to be (1S,3R,4S,8S,9R). researchgate.netmdpi.com Its most well-known diastereomer is (+)-quinidine, which possesses the opposite configuration at two of the stereocenters, C8 and C9. tandfonline.comresearchgate.net The absolute configuration of quinidine (B1679956) is (1S,3R,4S,8R,9S). researchgate.netmdpi.com This seemingly minor difference in the spatial arrangement of the hydroxyl group and the quinoline ring relative to the quinuclidine core results in distinct physical and biological properties. Quinine and quinidine are considered to be pseudoenantiomers. rsc.org

The relationship between quinine and its other stereoisomers, such as cinchonine (B1669041) and cinchonidine, also lies in the variation of the stereochemistry at these key chiral centers.

Stereochemical Descriptors of Quinine and Quinidine:

CompoundC3C4C8C9N1
Quinine RSSRS
Quinidine RSRSS

Conformational Analysis through Spectroscopic and Computational Methods

Early studies using molecular mechanics identified several low-energy conformations, primarily defined by the torsional angles around the C8-C9 and C9-C(quinoline) bonds. mdpi.com More recent and advanced computational methods, such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2), have provided a more detailed picture of the conformational landscape. mdpi.comdntb.gov.ua These studies have explored the possibility of intramolecular hydrogen bonding (IHB) between the hydroxyl group at C9 and the quinuclidine nitrogen. mdpi.comdntb.gov.ua While conformers with this IHB are not necessarily the lowest in energy, their energy is low enough for them to be considered significant. dntb.gov.ua

Spectroscopic methods have been crucial in validating and refining the computational models. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), have been used to determine the proximity of different protons in the molecule, providing insights into its solution-phase conformation. researchgate.net Vibrational Circular Dichroism (VCD) and laser-induced fluorescence (LIF) in combination with supersonic expansion have been employed to study the conformations of quinine and quinidine in both the gas phase and in solution. nih.govacs.org These studies have shown that in the gas phase, both quinine and quinidine predominantly adopt an "open" conformation, similar to their preferred conformation in solution. nih.govacs.org However, VCD experiments have revealed that in the condensed phase, quinidine can adopt additional conformations that are not observed for quinine, highlighting subtle differences in their conformational behavior. nih.govacs.org

Summary of Conformational Analysis Findings:

MethodKey Findings
Molecular Mechanics Identified multiple low-energy conformations based on torsional angles. mdpi.com
DFT and MP2 Investigated the role of intramolecular hydrogen bonding in stabilizing certain conformers. mdpi.comdntb.gov.ua
NMR Spectroscopy (NOESY) Provided experimental evidence for solution-phase conformations. researchgate.net
VCD and LIF Spectroscopy Revealed a preference for "open" conformations in the gas phase for both quinine and quinidine, with quinidine exhibiting more conformational diversity in solution. nih.govacs.org

In the solid state, X-ray crystallography of quinine hydrobromide confirms the protonation of the quinuclidine nitrogen and the ionic interaction with the bromide counterion. smolecule.com The crystal structure provides a static snapshot of the molecule's conformation in the crystalline lattice.

Biosynthesis of Quinine in Natural Systems

Identification of Precursor Molecules and Metabolic Pathways

The molecular backbone of quinine (B1679958) is derived from the convergence of two major metabolic pathways: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces monoterpenoids.

Feeding studies using radiolabeled compounds in Cinchona species have conclusively shown that quinine is a monoterpenoid indole (B1671886) alkaloid (MIA). The biosynthesis begins with the amino acid L-tryptophan and the terpenoid secologanin. Tryptophan is first converted to tryptamine (B22526) via the enzyme tryptophan decarboxylase (TDC). Secologanin is synthesized through the iridoid branch of the monoterpenoid pathway.

A pivotal step in the formation of over 3,000 MIAs, including quinine, is the Pictet-Spengler condensation of tryptamine and secologanin. acs.org This reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR), yielding the central intermediate, strictosidine. nih.govresearchgate.net Strictosidine serves as the common precursor for a vast array of alkaloids, and from this point, the pathway diverges to create the unique quinoline (B57606) scaffold of quinine. acs.orgnih.gov

Recent research has overturned the long-held hypothesis that the characteristic methoxy (B1213986) group of quinine is added in the final stages of the biosynthesis. Instead, feeding studies have demonstrated that methoxylation occurs at the very beginning of the pathway. Tryptamine is hydroxylated and then O-methylated to form 5-methoxytryptamine. biorxiv.orgbiorxiv.orgresearchgate.net This methoxylated precursor is then carried through the subsequent biosynthetic steps. The promiscuity of downstream enzymes, which can act on both tryptamine and 5-methoxytryptamine, leads to the parallel formation of both methoxylated (like quinine) and non-methoxylated (like cinchonidine) alkaloids within the plant. biorxiv.orgbiorxiv.org

Precursor MoleculeOriginating PathwayRole in Quinine Biosynthesis
L-Tryptophan Shikimate PathwaySource of the indole ring and ethylamine (B1201723) side chain (via Tryptamine).
Secologanin Monoterpenoid Pathway (MEP)Provides the C10 terpenoid unit that condenses with tryptamine.
Tryptamine Tryptophan MetabolismDirect precursor that condenses with secologanin. Also the substrate for early-stage methoxylation.
5-Methoxytryptamine Tryptophan MetabolismThe methoxylated precursor that enters the pathway to form quinine.
Strictosidine Monoterpenoid-Tryptophan PathwayThe central glucoalkaloid intermediate formed from tryptamine and secologanin.

Enzymatic Transformations and Gene Discovery in the Quinine Biosynthetic Route

While the complete enzymatic pathway from strictosidine to quinine is still under investigation, significant progress has been made in identifying specific enzymes and their corresponding genes, particularly from Cinchona pubescens. nih.gov The process involves deglycosylation, skeletal rearrangements, reductions, and hydroxylations.

Following its synthesis, strictosidine is deglycosylated by the enzyme strictosidine β-D-glucosidase (SGD) to form strictosidine aglycone. This unstable intermediate undergoes further transformations. Researchers have identified a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) that convert strictosidine aglycone into the biosynthetic intermediate dihydrocorynantheal. nih.govresearchgate.net

In the later stages of the pathway, a key transformation involves the rearrangement of the indole nucleus into a quinoline ring system. The final steps to craft the quinine molecule involve hydroxylation, methylation, and keto-reduction. An O-methyltransferase, CpOMT1, has been discovered that specifically methylates 6'-hydroxycinchoninone. nih.govresearchgate.net This finding suggests a preferred biosynthetic order where hydroxylation and methylation of the quinoline scaffold occur on the cinchoninone (B1261553) intermediate, followed by a final NADPH-dependent keto-reduction to yield quinine and its stereoisomer, quinidine (B1679956). nih.gov

The recent discovery of the enzymes responsible for the initial methoxylation of tryptamine has further clarified the pathway. A specific oxidase and methyltransferase have been identified that catalyze the formation of 5-methoxytryptamine, the true precursor to the methoxylated Cinchona alkaloids. biorxiv.orgresearchgate.net

Enzyme/GeneEnzyme ClassSubstrateProductRole in Pathway
Tryptophan Decarboxylase (TDC) LyaseL-TryptophanTryptamineForms the tryptamine precursor.
Strictosidine Synthase (STR) SynthaseTryptamine & SecologaninStrictosidineCatalyzes the key condensation step to the central MIA intermediate.
Strictosidine β-D-Glucosidase (SGD) HydrolaseStrictosidineStrictosidine AglyconeInitiates the transformation of strictosidine.
CpDCS Medium-Chain Alcohol DehydrogenaseStrictosidine AglyconeDihydrocorynantheine AldehydePerforms a key reduction in the early pathway. nih.govresearchgate.net
CpDCE EsteraseProduct of CpDCSDihydrocorynanthealPerforms esterase-triggered decarboxylation. nih.govresearchgate.net
CpOMT1 O-Methyltransferase6'-hydroxycinchoninone6'-methoxycinchoninoneCatalyzes a late-stage methylation step. nih.gov

Regulation and Engineering Approaches for Quinine Biosynthesis

The production of quinine in Cinchona is tightly regulated by a complex network of internal developmental cues and external environmental signals. The expression of MIA biosynthetic genes is often specific to certain cell types and organs and can be induced by stress factors. frontiersin.org This regulation is primarily controlled at the transcriptional level by various families of transcription factors (TFs).

While the specific regulatory network for quinine in Cinchona is not fully elucidated, research on the related MIA pathways in species like Catharanthus roseus provides a model. Key TF families involved include:

APETALA2/Ethylene Response Factor (AP2/ERF): Proteins like ORCA (Octadecanoid-responsive Catharanthus AP2-domain) are known to activate the expression of several MIA pathway genes, including TDC and STR. d-nb.infouniversiteitleiden.nlmdpi.com

basic Helix-Loop-Helix (bHLH): TFs such as CrMYC2 act as master regulators, often upstream of the ORCA TFs, integrating hormonal signals like jasmonates. nih.govuniversiteitleiden.nl

WRKY: These TFs can act as both activators and repressors of different branches of the alkaloid pathways. mdpi.com

These transcription factors respond to the plant hormone jasmonic acid (or its methyl ester, methyl jasmonate), a key signaling molecule for plant defense, which often leads to a coordinated upregulation of the entire biosynthetic pathway. d-nb.infouniversiteitleiden.nl

The low yield of quinine from natural sources and the complexity of its chemical synthesis have driven efforts in metabolic engineering to enhance production. Several strategies are being explored:

Precursor Feeding: Supplying cell cultures of Cinchona with precursors like L-tryptophan has been tested to increase the metabolic flux towards quinine, although with limited success. researchgate.net

Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes or regulatory transcription factors in Cinchona cell cultures or hairy roots is a potential strategy to boost alkaloid production. researchgate.net

Heterologous Production: A significant goal is to reconstruct the quinine biosynthetic pathway in a microbial host, such as yeast (Saccharomyces cerevisiae). This approach, known as synthetic biology, offers the potential for a scalable and sustainable production platform. While the entire pathway has not yet been reconstituted, crucial milestones, such as the de novo production of the central intermediate strictosidine in yeast, have been achieved, paving the way for the production of more complex MIAs. nih.gov

These engineering approaches rely heavily on the continued discovery of the biosynthetic genes and a deeper understanding of the regulatory networks that control their expression.

Synthetic Chemistry and Derivatization Strategies for Quinine Hydrobromide

Historical and Modern Total Synthesis Approaches to Quinine (B1679958)

The quest to synthesize quinine, driven initially by its medicinal importance, is a story of perseverance, ingenuity, and controversy that mirrors the evolution of organic chemistry itself. wikipedia.org The molecule's structure, featuring a quinoline (B57606) and a quinuclidine (B89598) ring system linked by a hydroxymethylene bridge, contains five stereogenic centers, making it one of 16 possible stereoisomers and a formidable synthetic challenge. wikipedia.org

Classical Retrosynthetic Analyses

The early attempts at quinine synthesis were marked by a limited understanding of its complex three-dimensional structure. A notable early, albeit unsuccessful, attempt was made by William Henry Perkin in 1856. wikipedia.orgudel.edu The first significant breakthrough came from Paul Rabe, who established the correct connectivity of quinine's atoms in 1907. udel.edu

The Rabe and Woodward-Doering Era:

The classical approach to quinine synthesis is defined by the work of Rabe and later, Robert Burns Woodward and William von Eggers Doering. The central strategy revolved around a key intermediate known as quinotoxine . Pasteur had previously shown that quinine could be degraded to quinotoxine. udel.edu In 1918, Rabe and Karl Kindler reported the reverse transformation—a partial synthesis of quinine from quinotoxine. organic-chemistry.org This conversion, however, was poorly documented and became a point of contention decades later. organic-chemistry.org

The retrosynthetic analysis for this classical approach can be summarized as:

Disconnection 1 (Rabe, 1918): Quinine is retrosynthetically disconnected back to quininone, which is then traced back to quinotoxine. The key transformation is the cyclization of the amino ketone of quinotoxine to form the quinuclidine ring system of quininone, followed by reduction of the ketone.

In 1944, Woodward and Doering announced the "Total Synthesis of Quinine," a landmark achievement in organic chemistry. organic-chemistry.orgresearchgate.net Their work, however, was a formal synthesis, as they successfully synthesized racemic quinotoxine but did not repeat Rabe's conversion to quinine, instead citing his 1918 work as established precedent. wikipedia.orgresearchgate.net Their synthesis of quinotoxine was a multi-step process starting from 7-hydroxyisoquinoline. wikipedia.org

The Woodward-Doering synthesis involved a convergent Claisen condensation to unite the two main fragments of the molecule: ethyl quininate and a piperidine-containing fragment (homomeroquinene). researchgate.net Their route to the crucial homomeroquinene intermediate was ingenious but lacked stereocontrol, a common feature of that era. udel.edu The final racemic quinotoxine was then resolved to obtain the correct enantiomer for the formal conversion to quinine. wikipedia.org

The validity of Rabe's original conversion, and by extension the completeness of the Woodward-Doering synthesis, was questioned for many years, most notably by Gilbert Stork. The controversy was finally put to rest in 2007 when Robert Williams and coworkers successfully replicated Rabe's conversion of quinotoxine to quinine, vindicating the classical approach. organic-chemistry.org

Modern Stereoselective and Convergent Synthetic Methodologies

The dawn of modern asymmetric synthesis brought new strategies and a focus on stereocontrol, leading to more elegant and efficient routes to quinine.

The Stork Synthesis (2001): Gilbert Stork reported the first entirely stereoselective total synthesis of (-)-quinine in 2001. udel.edu This was a landmark achievement that departed significantly from the classical Rabe connection. Stork's approach avoided the problematic quinotoxine intermediate and controlled all four stereocenters in a predictable manner.

Stork's Retrosynthetic Analysis: Stork's strategy involved building the piperidine (B6355638) ring first and then constructing the quinuclidine bicycle. A key disconnection revealed a substituted piperidine derivative, which was ultimately traced back to a chiral starting material, (S)-4-vinylbutyrolactone. wikipedia.org The synthesis proceeded through a sequence of stereocontrolled reactions, including a crucial intramolecular Staudinger reaction to form a tetrahydropyridine (B1245486) intermediate, which was then reduced stereoselectively. wikipedia.orgudel.edu The final C9 hydroxyl group was introduced via oxidation. wikipedia.org

Catalytic Asymmetric Syntheses (Jacobsen, Kobayashi, and others): Following Stork's breakthrough, several research groups developed catalytic asymmetric syntheses, further showcasing the power of modern synthetic methods.

Jacobsen's Synthesis (2004): Eric Jacobsen's group reported a catalytic, enantioselective synthesis that relied on a (salen)Al-catalyzed conjugate addition to create a key chiral intermediate. nih.govsynarchive.com Their strategy, like Uskokovic's earlier work, used a N1-C8 bond disconnection but introduced the stereochemistry at C8 and C9 through catalyst control. nih.gov The synthesis featured a convergent Suzuki coupling and a microwave-assisted final cyclization to form the quinuclidine core. nih.govsynarchive.com

Kobayashi's Synthesis (2004): Yujiro Kobayashi's group developed a route based on a highly stereocontrolled synthesis of the meroquinene moiety, again highlighting the focus on controlling the piperidine stereocenters early in the synthesis. unizg.hr

Chen's Synthesis (2019): A more recent approach by the Chen group utilized a "local desymmetrization" strategy. youtube.com This innovative route started from a symmetric precursor and used diastereoselective reactions to differentiate between two chemically equivalent functional groups, allowing access to both quinine and its diastereomer, quinidine (B1679956). youtube.com

Maulide's Synthesis (2018): Nuno Maulide's group reported a concise synthesis employing a C-H activation and an aldol (B89426) reaction as key steps to unite the quinoline and quinuclidine fragments. nih.gov This flexible strategy enabled the synthesis of both natural (-)-quinine and its unnatural enantiomer, as well as novel C3-aryl analogs. nih.gov

These modern syntheses represent a paradigm shift from the classical routes, emphasizing efficiency, convergency, and, most importantly, precise control over stereochemistry through the use of chiral starting materials or asymmetric catalysis.

Table 1: Key Milestones in the Total Synthesis of Quinine
YearChemist(s)Key FeatureReference
1918Rabe & KindlerPartial synthesis from quinotoxine organic-chemistry.org
1944Woodward & DoeringFirst formal total synthesis (synthesis of quinotoxine) researchgate.net
2001StorkFirst fully stereoselective total synthesis udel.edu
2004JacobsenFirst catalytic, enantioselective total synthesis nih.gov
2007WilliamsValidation of the Rabe-Kindler conversion organic-chemistry.org
2018MaulideConcise synthesis via C-H activation nih.gov
2019ChenSynthesis of quinine and quinidine via local desymmetrization youtube.com

Chemical Modifications and Analog Synthesis of Quinine

The rich functionality of the quinine molecule provides multiple handles for chemical modification. Such derivatization is pursued to create analogs for probing biological mechanisms, developing new therapeutic agents with improved properties, or generating novel organocatalysts. beilstein-journals.orgnih.gov

Strategies for Functional Group Derivatization

Quinine possesses several reactive sites, including the C9-hydroxyl group, the C3-vinyl group, the quinoline nitrogen, and the quinuclidine tertiary amine.

C9-Hydroxyl Group: This secondary alcohol is the most commonly modified site. It can be readily derivatized through esterification with various alkyl and aryl carbonyl chlorides or acylation to form esters like O-acetylquinine. ub.ac.idacs.org Carbamates are also easily formed by reaction with isocyanates. beilstein-journals.org Furthermore, the hydroxyl group can be converted into phosphorus esters, such as phosphates, which have been used as chiral solvating agents. researchgate.net The configuration at C9 can also be inverted or the hydroxyl group can be replaced altogether.

C3-Vinyl Group: The vinyl group offers another site for diverse modifications. It can be oxidized to form a homologous aldehyde. beilstein-journals.org The Heck reaction has been successfully employed to introduce various aryl groups at the terminal position of the vinyl moiety, creating a library of analogs for structure-activity relationship (SAR) studies. nih.gov The vinyl group can also be hydrogenated, brominated, or converted to other functionalities like triazoles. unibo.it

Quinuclidine Nitrogen: The basic tertiary amine of the quinuclidine ring is a key feature for both biological activity and catalysis. It can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts, which are widely used as phase-transfer catalysts. researchgate.netwiley-vch.de It can also be oxidized to the corresponding N-oxide. researchgate.net

Quinoline Ring: The aromatic quinoline core is less commonly modified in late-stage functionalization, but derivatization is possible. For instance, a synthesis by Hayashi and coworkers utilized a 2-bromo-quinoline precursor, which allowed for subsequent Suzuki and Sonogashira coupling reactions to install various groups at the C2' position of the final quinine analog. nih.gov

Design and Synthesis of Quinine Analogs for Mechanistic Studies

The synthesis of quinine analogs has been instrumental in understanding its antimalarial mechanism of action and in efforts to overcome drug resistance. The primary hypothesis for quinine's action involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. nih.gov

Structure-activity relationship (SAR) studies have explored how modifications at different positions affect antiplasmodial activity.

C3-Vinyl Group Modification: While early studies suggested the vinyl group was crucial, later work showed that it is not essential for binding to free heme. nih.gov Syntheses of analogs with modified vinyl groups, such as C3-aryl derivatives prepared via C-H activation or Heck coupling, have shown that replacing the vinyl group with more lipophilic aryl moieties can increase antimalarial efficacy. nih.govnih.gov

C9-Hydroxyl Group Modification: Modifications at the C9 position generally lead to a decrease or loss of antimalarial activity, suggesting the hydroxyl group and its specific stereochemistry are critical for its interaction with its biological target.

Quinoline and Side Chain Modifications: Broader SAR studies on quinoline antimalarials like chloroquine (B1663885) have provided insights relevant to quinine. These studies highlight the importance of the 4-aminoquinoline (B48711) nucleus and the nature of the side chain for activity. scispace.com For instance, analogs of chloroquine containing guanyl and tetramethylguanyl moieties were found to form strong complexes with hematin, supporting the heme polymerization inhibition theory. nih.gov

These synthetic efforts provide crucial tools to investigate the molecular pharmacology of quinine and to design new antimalarials that can circumvent resistance mechanisms.

Quinine Derivatives in Asymmetric Organocatalysis

Beyond its medicinal role, quinine and its Cinchona alkaloid relatives have become "privileged" scaffolds in the field of asymmetric organocatalysis. dovepress.comthieme-connect.com Their rigid chiral framework, containing both a basic quinuclidine nitrogen (Lewis base) and an acidic C9-hydroxyl group (Brønsted acid/H-bond donor), allows them to act as bifunctional catalysts, activating both nucleophile and electrophile simultaneously. wiley-vch.de

The ease of modification at the C9-OH group has led to the development of a vast library of highly effective organocatalysts.

Thiourea (B124793) and Squaramide Derivatives: One of the most successful modifications involves replacing the C9-hydroxyl group (often with inversion of stereochemistry) with a thiourea or squaramide moiety. These groups are powerful hydrogen-bond donors. Catalysts like quinine-derived thioureas and squaramides have proven highly effective in a wide range of reactions, including Michael additions, Friedel-Crafts alkylations, and aldol reactions, often providing products with excellent enantioselectivities. dovepress.comacs.org The squaramide moiety, being a stronger H-bond donor than thiourea, has shown superior catalytic activity in certain transformations. acs.org

Phase-Transfer Catalysts (PTCs): Quaternization of the quinuclidine nitrogen with a benzyl (B1604629) or other aryl group creates chiral ammonium salts. These N-benzylquininium salts act as highly efficient phase-transfer catalysts, facilitating asymmetric reactions between aqueous and organic phases, such as alkylations, Michael additions, and epoxidations. unibo.itrsc.org

Amine Derivatives: Replacing the C9-hydroxyl with an amino group creates catalysts capable of engaging in aminocatalysis via enamine or iminium ion intermediates, expanding the catalytic scope of the cinchona scaffold. wiley-vch.de

Advanced Analytical and Spectroscopic Research of Quinine Hydrobromide

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are paramount for the separation and quantification of Quinine (B1679958) (Hydrobromide) from complex mixtures, including biological fluids and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Capillary Isotachophoresis (CITP) have been extensively developed and applied for these purposes.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of quinine. Various methods have been developed, often focusing on reversed-phase chromatography with UV or fluorescence detection.

A simple and rapid reversed-phase HPLC (RP-HPLC) method has been developed for the routine determination of quinine. researchgate.net One such method utilizes an MZ Kromasil C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile (B52724), and 0.1 M ammonium (B1175870) acetate (B1210297) (45:15:40 v/v/v) at a flow rate of 1.0 mL/min. researchgate.net Fluorescence detection is typically employed with excitation at 325 nm and emission at 375 nm. researchgate.net Another method employs a mobile phase of acetonitrile and aqueous phosphate (B84403) buffer (40:60, v/v) containing 10 mM sodium dodecyl sulphate and 0.1 mM tetrabutylammonium (B224687) bromide, adjusted to a pH of 2.1, with a flow rate of 0.5 mL/min. researchgate.net

For the simultaneous estimation of quinine and its diastereomer quinidine (B1679956) in biological fluids, an HPLC system with a reverse-phase plastic column (Rad-Pak µBondapak C18) has been utilized. mahidol.ac.th The mobile phase in this case was a mixture of acetonitrile and 0.01 M potassium dihydrogen phosphate buffer (pH 2.0 with ortho-phosphoric acid). mahidol.ac.th Spectrofluorometric detection was set at an emission wavelength of 425 nm and an excitation wavelength of 340 nm. mahidol.ac.th This method has demonstrated a low limit of detection of 4 ng/mL from a 0.25 mL plasma sample, with calibration curves being linear in the range of 0-7,000 ng/mL. mahidol.ac.th

UV detection is also a viable option for quinine quantification. A method using absorbance at 240 nm has been described as sensitive and free from analytical interferences from other drugs, including quinidine. nih.gov

Table 1: Examples of HPLC Methods for Quinine Analysis
Stationary PhaseMobile PhaseFlow RateDetectionReference
MZ Kromasil C18, 5 µm, 250 × 4 mmCH3OH–CH3CN–CH3COONH4 0.1 M (45:15:40 %v/v/v)1.0 mL/minFluorescence (Ex: 325 nm, Em: 375 nm) researchgate.net
Rad-Pak µBondapak C18Acetonitrile and 0.01 M KH2PO4 buffer (pH 2.0)Not SpecifiedFluorescence (Ex: 340 nm, Em: 425 nm) mahidol.ac.th
Not SpecifiedNot SpecifiedNot SpecifiedUV (240 nm) nih.gov

Capillary electrophoresis (CE) and its related techniques offer high separation efficiency and require minimal sample and solvent consumption, making them attractive alternatives to HPLC. nih.gov These methods have been successfully applied to the analysis of quinine and its diastereomers.

Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC) have been investigated for the separation of quinine and quinidine. nih.gov While plain aqueous phosphate buffers are insufficient to resolve these diastereomers, the incorporation of β-cyclodextrin in CZE or a small amount of an organic modifier like 2-propanol in MECC with dodecyl sulfate (B86663) provides complete resolution. nih.govresearchgate.net MECC with laser-induced fluorescence (LIF) detection can achieve detection limits as low as 10 ng/mL with direct injection of biological fluids. nih.gov

Capillary Isotachophoresis (CITP) has also been employed for the determination of quinine in various samples, including beverages and urine. nih.gov A typical CITP system for quinine analysis uses 0.01 M potassium-morpholinoethanesulphonic acid (MES) at pH 6.0 as the leading electrolyte and approximately 0.005 M creatinine-MES as the terminating electrolyte. nih.gov The analysis is carried out in a PTFE capillary with UV and conductivity detection. nih.gov This method has a detection limit of 5 mg/L with a 4 µL injection volume. nih.gov

Furthermore, the online coupling of CITP with CZE (CITP-CZE) hyphenated with a diode array detector (DAD) has been shown to be a highly reliable and ultrasensitive method for the direct determination of quinine in complex matrices like beverages. nih.gov The CITP step provides effective online sample pretreatment, including pre-separation and pre-concentration, which allows for very low detection limits (around 2.3 ng/mL) using simple UV-visible absorbance detection. nih.gov

Table 2: Capillary Electrophoresis Techniques for Quinine Analysis
TechniqueKey Separation Principle/ModifierDetectionApplicationReference
CZEInclusion of β-cyclodextrinLIF, UVSeparation of quinine and quinidine diastereomers nih.govresearchgate.net
MECCAddition of 2-propanol to dodecyl sulfate micellesLIF, UVSeparation of quinine and quinidine diastereomers nih.gov
CITPUse of leading and terminating electrolytesUV, ConductivityDetermination of quinine in beverages and urine nih.gov
CITP-CZE-DADOnline coupling for sample pretreatment and separationDiode Array Detection (DAD)Ultrasensitive determination of quinine in beverages nih.gov

Spectroscopic Characterization Methods

The distinct spectroscopic properties of Quinine (Hydrobromide) form the basis for its characterization and quantification. UV-Visible spectrophotometry and fluorescence spectroscopy are particularly powerful tools in this regard.

Quinine exhibits characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. In dilute acid solutions, it displays two main excitation wavelengths at approximately 250 nm and 350 nm. colby.edulibretexts.org The absorption spectrum of quinine in a 1 µg/mL solution can be readily collected using a UV-Visible spectrophotometer. colby.edu

The absorbance at these wavelengths is directly proportional to the concentration of quinine, a principle that is widely used for its quantification. For instance, the concentration of quinine in beverages can be determined by measuring the absorbance at 250 nm and constructing a calibration curve from standard solutions of known concentrations. rsc.org UV-Vis spectroscopy has also been employed to study the interaction between quinine and proteins like human serum albumin by observing changes in the absorption spectrum. nih.gov An absorption maximum at a wavelength of 331 nm has been noted in these interaction studies. nih.gov

Table 3: UV-Visible Spectrophotometric Data for Quinine
ParameterWavelength(s)Reference
Characteristic Absorption Maxima~250 nm and ~350 nm colby.edulibretexts.org
Wavelength for Quantification in Beverages250 nm rsc.org
Absorption Maximum in HSA Interaction Studies331 nm nih.gov

Quinine is renowned for its strong fluorescence, a property that makes it a valuable standard in fluorescence spectroscopy. nih.gov When dissolved in a dilute acid solution, such as 0.05 M H2SO4, it emits a brilliant blue fluorescence with an emission maximum at approximately 450 nm upon excitation at either 250 nm or 350 nm. colby.edulibretexts.org This intense fluorescence allows for highly sensitive detection and quantification.

The fluorescence quantum yield of quinine is influenced by its environment, including the solvent and temperature. libretexts.org The photophysical behavior of the quinine dication has been a subject of numerous studies, revealing complex decay kinetics that can often be approximated as a bi-exponential decay in aqueous solutions. researchgate.net

The fluorescence of quinine is susceptible to quenching by various species, particularly halide ions. This phenomenon has been extensively studied to understand the fundamental processes of molecular interactions and to develop analytical methods. The quenching efficiency of halide ions follows the order I⁻ > Br⁻ > Cl⁻. researchgate.netnih.gov

Studies have shown that the quenching of quinine fluorescence by bromide ions is approximately 28% faster than that by chloride ions. colostate.edu The process is considered to be dynamic or collisional in nature, where the quencher deactivates the excited state of quinine upon collision. umz.ac.ir This is supported by the linear Stern-Volmer relationship observed when plotting the ratio of unquenched to quenched fluorescence intensity (F₀/F) against the quencher concentration. umz.ac.ir

The Stern-Volmer constant (Ksv) is a measure of the quenching efficiency. For various anions, the Ksv values have been determined, confirming the quenching order. umz.ac.ir For instance, the Ksv for NaBr was found to be 436 M⁻¹. umz.ac.ir The quenching process is also dependent on the ionic strength of the solution, with the Stern-Volmer constant decreasing as the ionic strength increases. colostate.edu Both dynamic and static quenching mechanisms, along with electron transfer, have been implicated in the fluorescence quenching of quinine by halide ions. nih.gov

Table 4: Stern-Volmer Quenching Constants (Ksv) for Quinine with Various Anions
QuencherKsv (M⁻¹)Reference
NaI2385 umz.ac.ir
NaBr436 umz.ac.ir
NaCl354 umz.ac.ir
NaF0 umz.ac.ir
K2Cr2O71398 umz.ac.ir
KMnO4853 umz.ac.ir

Fluorescence Spectroscopy and Photophysical Investigations

Time-Resolved Fluorescence Measurements

Time-resolved fluorescence spectroscopy offers profound insights into the excited-state dynamics of the quinine dication. Studies investigating the fluorescence decay and quenching by halides of quinine dication (QS) in acidic aqueous solutions have been conducted using both time-resolved and steady-state fluorescence measurements. researchgate.net

The fluorescence decay of quinine dication is characterized by a bi-exponential nature. The lifetimes and their corresponding normalized amplitudes are dependent on the emission wavelength observed. For instance, a shorter lifetime component is more prominent at lower emission wavelengths, and its contribution decreases as the emission wavelength increases. researchgate.net The viscosity of the solvent also significantly impacts the fluorescence decay. In water/ethylene glycol mixtures, an increase in solvent viscosity leads to a notable change in the shorter lifetime component, while the longer lifetime component remains relatively constant. researchgate.net

When quinine dication is bound to a polymer like polymethacrylic acid, the decay kinetics become more complex, fitting a three-exponential decay model. This indicates the presence of an additional lifetime component, which is attributed to a portion of the quinine probe being situated in a medium with high local viscosity. researchgate.net

Quenching experiments with halides (I⁻, Br⁻, Cl⁻) show that the quenching efficiency follows the order I⁻ > Br⁻ > Cl⁻. The process can involve static quenching, particularly with iodide, suggesting a weak association between the quinine probe and the quencher. researchgate.net

Table 1: Quinine Fluorescence Lifetime Data This table is interactive. Users can sort and filter the data.

Parameter Condition Value Reference
Excitation Wavelength In 0.05 M H₂SO₄ 250 nm and 350 nm colostate.educolby.edu
Emission Wavelength In 0.05 M H₂SO₄ 450 nm colostate.educolby.edunih.gov
Lifetime Component 1 (τ₁) QS-STY-MAA in 1 N H₂SO₄ 2.4 ns researchgate.net
Lifetime Component 2 (τ₂) QS-STY-MAA in 1 N H₂SO₄ 9.4 ns researchgate.net

Raman Spectroscopy for Molecular Interactions

Raman spectroscopy serves as a powerful tool for probing the molecular interactions of quinine, providing chemically specific information that is often unattainable with UV absorption or fluorescence-based methods. nih.govutmb.edu Research has demonstrated that the strongest Raman band of quinine in the fingerprint region, which originates from a symmetric stretching mode of the quinoline (B57606) ring, is highly sensitive to the local chemical environment and pH. nih.govnih.gov

This specific vibration acts as a spectroscopic probe to investigate interactions between quinine and other molecules, such as DNA. nih.govutmb.edu Studies have shown that when the quinoline ring is protonated, quinine can weakly intercalate into DNA. This interaction involves the formation of π-stacking interactions between the quinoline ring and the DNA base pairs. nih.govnih.gov The Raman spectra indicate that this intercalation can occur at a ratio of approximately one quinine molecule per 25 base pairs, corresponding to an apparent association constant (Kₐ) of 5.2 × 10⁵ M⁻¹. nih.gov

Molecular dynamics simulations corroborate these findings, suggesting that the quinoline ring adopts a t-shaped π-stacking geometry with the DNA base pairs, while the quinuclidine (B89598) head group interacts weakly with the phosphate backbone in the minor groove. nih.govutmb.edu The frequency shifts of the characteristic Raman band can be explained by the Stark effect in solvents of varying polarity, but are more complexly perturbed by specific chemical interactions like hydrogen bonding. utmb.edu

Table 2: Key Raman Bands and Interactions of Quinine This table is interactive. Users can sort and filter the data.

Raman Mode Wavenumber (cm⁻¹) Observation Significance Reference
Quinoline symmetric stretch ~1370 - 1390 Highly sensitive to pH and local chemical environment Reports on electrostatic environment, H-bonding, and π-stacking nih.govutmb.edu
Differential Cross Section ~1370 ca. 3.5 × 10⁻³ mb molecule⁻¹ sr⁻¹ Estimated for monoprotonated species nih.gov

Atomic Absorption and Emission Spectrometry

While direct analysis of organic molecules like quinine hydrobromide is not the primary application of atomic absorption spectrometry (AAS), indirect methods have been developed for its quantification. researchgate.netplu.mx These techniques are valuable in pharmaceutical analysis for both impurity testing of trace metals and for the assay of various elements. nih.gov

One such innovative method is a flow injection analysis (FIA) system coupled with AAS for the indirect determination of quinine. researchgate.netplu.mx This method is based on the precipitation of an ion-association species formed between quinine and Marmé's reagent (CdI₄²⁻). In the FIA system, the Marmé's reagent is injected into a carrier stream containing the quinine sample. The resulting precipitate is trapped on a filter, and the filtrate, containing the unprecipitated cadmium, is directly aspirated into an atomic absorption spectrometer. researchgate.netplu.mx The concentration of quinine is then determined by quantifying the decrease in cadmium concentration.

This automated method demonstrates good performance characteristics. The calibration graph for quinine is linear over a concentration range of 5–110 μg/mL. For a 40 μg/mL quinine solution, the relative standard deviation is 2.1%, with a 3σ detection limit of 2 μg/mL. researchgate.netplu.mx The method has been shown to be robust, with no significant interference from other compounds typically found in soft drinks. researchgate.net

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the definitive structural confirmation and sensitive trace analysis of quinine and its related compounds. tricliniclabs.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely employed. researchgate.netnih.gov

GC-MS methods have been developed for the positive identification of quinine, allowing for its differentiation from its diastereomer, quinidine. nih.gov These methods involve extracting the compound from an alkaline solution into an organic solvent, followed by direct chromatographic analysis without the need for derivatization. The sensitivity of this technique is high, with detection limits below 5 ng per assay. nih.gov

High-resolution accurate mass analysis, often using UPLC-MS with techniques like Mass Spectrometry Elevated Energy (MSᴱ), is crucial for identifying metabolites of quinine. researchgate.net In these analyses, the fragmentation patterns in the mass spectra provide structural information. For instance, the fragmentation of the protonated molecular ion of quinine N-oxide (m/z 341) yields characteristic product ions at m/z 323, 198, 186, and 160, which helps in confirming the structure. researchgate.net This level of detailed structural elucidation is vital for understanding the metabolism of the drug and for impurity profiling in pharmaceutical formulations. tricliniclabs.com

Table 3: Characteristic Mass Spectrometry Fragments for Quinine Derivatives This table is interactive. Users can sort and filter the data.

Compound Parent Ion (m/z) Key Fragment Ions (m/z) Analytical Technique Reference
Quinine Varies 136 (quinoline core) UPLC-MSᴱ researchgate.net
Quinine N-oxide 341 323, 296, 198, 186, 160 LC-Q-ToF-MS researchgate.net

Development of Novel Analytical Platforms and Automated Methods

The demand for faster, more efficient, and field-deployable analytical methods has driven the development of novel platforms for quinine analysis. A significant innovation is the creation of simple, equipment-free, paper-based analytical devices (PADs) for the fluorometric determination of quinine. mdpi.com This method leverages the intrinsic fluorescence of quinine in an acidic environment. The analysis is performed by adding nitric acid to adjust the pH on the paper surface, followed by the quinine sample. Upon irradiation with a UV lamp at 365 nm, the emitted fluorescence can be measured using a simple imaging device like a smartphone, eliminating the need for sophisticated instrumentation. mdpi.com

In addition to portable platforms, automation continues to be a key area of development. As previously mentioned in section 5.2.4, flow injection analysis (FIA) coupled with atomic absorption spectrometry provides an automated and indirect method for quinine determination. researchgate.netplu.mx Furthermore, established techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis are central to the routine analysis of quinine and its stereoisomers, offering high resolution and reproducibility. researchgate.net These automated and high-throughput methods are essential in quality control settings for the pharmaceutical industry. scirp.org

Green Chemistry Approaches in Quinine Analytics

In line with the global push for sustainable scientific practices, green analytical chemistry principles are being increasingly applied to the analysis of quinine. mdpi.com The core aim is to reduce or eliminate the use of hazardous substances, minimize waste, and lower energy consumption without compromising analytical performance. jddhs.comresearchgate.net

One technique highlighted as a green chemistry approach for the analysis of quinine and its derivatives is isotachophoresis, a form of capillary electrophoresis. nih.gov This method often requires smaller sample volumes and generates less solvent waste compared to traditional chromatographic techniques.

Investigation of Molecular Mechanisms and Biological Targets Non Clinical/in Vitro Studies

Interaction with Nucleic Acids and Proteins

Quinine's capacity to interfere with fundamental biological processes is linked to its ability to bind directly to nucleic acids and inhibit the function of critical enzymes.

In vitro investigations have revealed that quinine (B1679958) interacts with DNA, with a proposed mechanism being the weak intercalation of its planar quinoline (B57606) ring system between the DNA base pairs. nih.govumn.edu This interaction, stabilized by π-stacking forces, is thought to disrupt processes like DNA replication and transcription. nih.gov Molecular dynamics simulations and Raman spectroscopy studies have provided a more detailed picture, suggesting that when protonated, the quinoline ring of quinine adopts a t-shaped π-stacking geometry with the DNA base pairs, while the quinuclidine (B89598) headgroup engages with the minor groove of the DNA helix. nih.govumn.edu The binding is estimated to be approximately one quinine molecule for every 25 base pairs. nih.govumn.edu Early studies using UV absorption and viscometric measurements also pointed to a weak binding interaction between quinine and DNA. nih.gov This interaction has been shown to inhibit the in vitro activity of DNA and RNA polymerase enzymes. pnas.orgnih.gov

Quinine's bioactivity is significantly attributed to its inhibition of several key enzymes in both pathogenic organisms and host systems.

Heme Polymerase: A primary antimalarial mechanism of quinine is the inhibition of heme detoxification in the Plasmodium falciparum parasite. nih.gov As the parasite digests hemoglobin, it releases toxic, soluble heme. The parasite utilizes a heme polymerase enzyme to convert this heme into an inert, crystalline polymer called hemozoin. nih.gov Quinine disrupts this process by binding to both free heme and the growing hemozoin crystal, effectively capping the polymer and preventing further heme sequestration. nih.govjohnshopkins.edu This leads to an accumulation of toxic heme within the parasite, causing its death. nih.gov

Cytochrome P450 (CYP450): Quinine is a known inhibitor of human cytochrome P450 enzymes, particularly CYP2D6. nih.govnih.govacs.org This inhibition is stereoselective, with quinine being a less potent inhibitor than its diastereomer, quinidine (B1679956). acs.org Structure-activity studies indicate that quinine interacts with the active site of CYP2D6, exhibiting a type II binding spectrum, which is distinct from the type I spectrum observed with quinidine. acs.org The interaction involves both hydrogen bonding and ionic interactions, which contribute to its inhibitory potency. nih.gov

Table 1: Summary of Enzyme Inhibition by Quinine

Enzyme Target Organism/System Mechanism of Inhibition Key Research Finding
Heme Polymerase Plasmodium falciparum Binds to heme and the growing hemozoin crystal, preventing polymerization. nih.govjohnshopkins.edu Inhibition leads to the buildup of toxic free heme, a primary antimalarial action. nih.gov
Purine (B94841) Nucleoside Phosphorylase (PfPNP) Plasmodium falciparum Binds with high affinity to the enzyme's active site, disrupting the purine salvage pathway. ntu.edu.sgnih.gov Identified as a key molecular target contributing to quinine's therapeutic effect. nih.govresearchgate.net
Cytochrome P450 2D6 (CYP2D6) Human Acts as a competitive inhibitor, binding to the enzyme's active site. nih.govacs.org Demonstrates stereoselective inhibition, being less potent than its isomer, quinidine. acs.org

Modulation of Ion Channels (In Vitro and Non-Human Cellular Models)

Quinine's effects on excitable tissues, such as cardiac and nervous system cells, are largely due to its ability to block or otherwise modulate the function of various ion channels.

Quinine is recognized as a blocker of multiple types of potassium (K+) channels. abcam.com In vitro studies on various non-human cell types have demonstrated its inhibitory action. For instance, quinine blocks high-conductance, calcium-activated potassium channels in rat pancreatic β-cells from the external side of the membrane. nih.gov It also inhibits Slo3 (KCa5.1) potassium channels, which are important in sperm function, by binding to a hydrophobic pocket within the intracellular region of the channel pore. nih.gov Furthermore, quinine blocks the hERG potassium channel, which is critical for cardiac repolarization, although it is significantly less potent in this action than quinidine. mdpi.com This channel blockade can affect cellular processes like volume regulation. nih.govresearchgate.net

The electrophysiological properties of quinine are also related to its interaction with voltage-gated sodium (Na+) channels. While its diastereomer, quinidine, is a well-characterized Class 1A antiarrhythmic that avidly blocks the rapid sodium current (INa), quinine shares this capability. drugbank.comyoutube.com The blockade of cardiac sodium channels by these compounds is use-dependent, indicating a higher affinity for channels in the open or inactivated states rather than the resting state. nih.gov This interaction reduces the excitability of cardiac and nerve cells. nih.gov

Table 2: Modulation of Ion Channels by Quinine (In Vitro/Non-Human Models)

Ion Channel Model System Effect of Quinine Noted Mechanism
Calcium-Activated K+ Channels Rat Pancreatic β-cells Blockade Acts from the external side of the cell membrane. nih.gov
Slo3 (KCa5.1) K+ Channels Xenopus oocytes (expressing mouse channels) Inhibition Binds to a hydrophobic pocket on the intracellular side of the pore. nih.gov
hERG K+ Channels Xenopus oocytes (expressing human channels) Blockade Interacts with residues in the S6 domain, showing stereoselectivity. mdpi.com
Voltage-Gated Na+ Channels Guinea-pig papillary muscle Blockade Exhibits use-dependent block, preferentially binding to open and inactivated channels. nih.gov

Cellular Targets and Pathways in Model Systems (Non-Human)

Beyond direct interactions with macromolecules, research in non-human cellular models has uncovered quinine's influence on complex signaling pathways. In human cancer cell lines such as HeLa and A549, quinine has been shown to exert antiproliferative and pro-apoptotic effects. nih.gov The proposed mechanism involves the inhibition of the anti-apoptotic protein BCL-2 and the activation of the pro-apoptotic protein BAX. nih.gov Furthermore, quinine can inhibit the lipopolysaccharide-induced activation of Protein Kinase B (AKT), a central protein in cell survival pathways, by preventing its phosphorylation, possibly through targeting of the E3 ubiquitin ligase TRAF6. nih.gov In a mouse model of atopic dermatitis, quinine demonstrated anti-inflammatory effects by inhibiting the expression of key components of the NF-κB signaling pathway, including IKKα and NF-κB. spandidos-publications.com

Interference with Parasitic Hemoglobin Metabolism (e.g., Plasmodium falciparum in vitro)

Quinine's primary antimalarial action is widely attributed to its interference with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite Plasmodium falciparum. nih.govabuad.edu.ng The parasite digests hemoglobin within its acidic food vacuole to obtain essential amino acids. microbiologyjournal.org This process releases large quantities of heme, which is toxic to the parasite and can disrupt cell membranes.

To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin, also known as β-hematin. abuad.edu.ngmicrobiologyjournal.orgnih.gov Quinine is believed to accumulate in the parasite's food vacuole and inhibit this crucial detoxification process. nih.govabuad.edu.ng By binding to heme (ferriprotoporphyrin IX), quinine prevents its conversion into hemozoin, leading to an accumulation of toxic heme within the parasite. abuad.edu.ngnih.govnih.gov This buildup of free heme is thought to cause oxidative stress and damage to parasitic components, ultimately leading to the parasite's death. microbiologyjournal.orgnih.gov

Several studies have explored the specifics of this interaction. It is proposed that quinine and other quinoline antimalarials form a complex with heme, which then inhibits the heme polymerase enzyme responsible for hemozoin formation. nih.gov This inhibition of β-hematin formation is a key aspect of its mechanism. youtube.com Furthermore, research suggests that quinolines can bind to the surface of growing hemozoin crystals, effectively "capping" them and preventing further growth. nih.gov This action involves binding to kink sites, flat surfaces (step-pinning), and even causing a pile-up of elementary steps (step-bunching), thereby blocking every step of heme crystal growth. nih.gov

Inhibition of Nucleic Acid and Protein Synthesis in Parasitic Models

Beyond its primary effect on heme detoxification, quinine has also been shown to inhibit nucleic acid and protein synthesis in Plasmodium falciparum. pediatriconcall.com While the precise mechanisms are not as well-defined as its interference with hemoglobin metabolism, this represents another potential avenue of its antimalarial activity.

One hypothesis suggests that quinine can intercalate into the parasite's DNA, thereby disrupting the processes of transcription and replication. nih.gov This interaction could physically block the enzymes responsible for reading the genetic code and synthesizing new DNA strands. Evidence for quinine-DNA binding has been observed through methods like Raman spectroscopy and molecular dynamics simulations, which detected changes in the viscoelastic profile of DNA solutions upon the introduction of quinine. nih.gov

In addition to its effects on nucleic acids, quinine may also directly impact protein synthesis. Some research indicates that quinoline-based antimalarials can inhibit this fundamental process. microbiologyjournal.org For instance, the related quinoline mefloquine (B1676156) has been shown to target the 80S ribosome of P. falciparum, the cellular machinery responsible for translating messenger RNA into protein. dntb.gov.ua Although this specific finding is for mefloquine, it points to a potential class effect for quinolines in disrupting parasitic protein production.

Glycolysis Inhibition in Plasmodium falciparum

The malaria parasite, particularly during its intraerythrocytic stage, is heavily reliant on glycolysis for its energy supply. scirp.org Quinine has been identified as an inhibitor of this critical metabolic pathway in P. falciparum. pediatriconcall.com This inhibition of glycolysis presents a further mechanism by which quinine exerts its antimalarial effects.

Glycolytic enzymes, therefore, are considered potential drug targets. scirp.org Studies have investigated the interaction of quinoline-based drugs with key enzymes in this pathway, such as lactate (B86563) dehydrogenase (LDH). scirp.orgresearchgate.net Molecular docking studies have suggested that quinoline compounds can bind to P. falciparum LDH, potentially at the cofactor-binding site, which could lead to competitive inhibition. scirp.org However, these studies also indicated that the binding affinity of these drugs might be lower than that of the natural cofactor (NADH), suggesting they might be ineffective as competitive inhibitors at this specific site. scirp.orgresearchgate.net Nonetheless, the identification of alternative binding sites on the enzyme suggests a possibility for non-competitive inhibition that warrants further investigation. scirp.orgresearchgate.net

In Vitro Antiviral Activity in Cell Lines (e.g., SARS-CoV-2 in human hepatocarcinoma HepG2 cell line, Calu-3 cells)

Recent in vitro studies have demonstrated that quinine possesses antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. preprints.orgnih.gov This activity has been observed in various human cell lines, including Vero B4 cells, Caco-2 colon epithelial cells, A549 lung cells, and Calu-3 lung cells. nih.govnih.govresearchgate.net

In these studies, quinine was shown to inhibit the replication of SARS-CoV-2. nih.gov For instance, in Vero B4 cells, treatment with quinine led to a significant reduction in virus production. nih.gov Notably, at a concentration of 10 µM, quinine demonstrated a more potent antiviral effect than its derivatives, hydroxychloroquine (B89500) (H-CQN) and chloroquine (B1663885) (CQN), reducing viral replication by up to 90% compared to approximately 50% for H-CQN. nih.gov

Further experiments in human Calu-3 lung cells, which endogenously express the necessary receptors for SARS-CoV-2 entry (ACE2 and TMPRSS2), confirmed these findings. In Calu-3 cells, quinine, CQN, and H-CQN were all capable of completely blocking high-titer SARS-CoV-2 infections at concentrations above 50 µM. nih.govresearchgate.net The estimated half-maximal inhibitory concentration (IC50) for quinine in Calu-3 cells was approximately 25 µM, with IC50 values across different cell lines ranging from ~3.7 to ~50 µM, depending on the specific cell line and the multiplicity of infection (MOI). nih.govresearchgate.net These findings suggest that quinine could be a potential candidate for further investigation as a treatment option for SARS-CoV-2 infections. preprints.orgnih.gov

CompoundCell LineVirusKey FindingReference
QuinineVero B4SARS-CoV-2At 10 µM, reduced replication by up to 90%, more potent than H-CQN and CQN. nih.gov
QuinineCaco-2SARS-CoV-2-mNeonGreenConfirmed antiviral effect in a human-derived cell line. preprints.org
QuinineCalu-3SARS-CoV-2Completely blocked high-titer infections at >50 µM; Estimated IC50 of ~25 µM. nih.govresearchgate.net
QuinineA549 (ACE2/TMPRSS2 expressing)SARS-CoV-2Showed strong reduction of SARS-CoV-2 replication. nih.gov

Mechanistic Studies in Non-Human Organismal Models

Zebrafish Models for Mechanistic Cardiotoxicity and Ocular Toxicity

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying drug-induced toxicity, including cardiotoxicity, due to the high genetic and physiological conservation with humans. nih.govzeclinics.com Zebrafish embryos are particularly useful for screening because of their transparency, which allows for non-invasive, real-time observation of cardiac development and function. zeclinics.com

Studies have validated the zebrafish model for assessing cardiotoxicity by demonstrating that drugs known to cause cardiac issues in humans produce comparable effects in zebrafish. nih.govnih.gov For example, compounds known to prolong the QT interval in humans, a measure of heart repolarization, also induce similar changes and arrhythmias in zebrafish larvae. zeclinics.com This makes the model suitable for investigating the molecular mechanisms underlying drug-induced cardiotoxicity. nih.gov While specific studies focusing solely on quinine hydrobromide's cardiotoxicity and ocular toxicity mechanisms in zebrafish are not detailed in the provided context, the established use of this model for testing various cardiotoxic drugs suggests its applicability for such investigations. nih.govzeclinics.comnih.gov

In Vitro Studies on Specific Non-Human Cell Types (e.g., Rat Melanotrophs, Rat Testicular Tissue)

In vitro and in vivo studies using rat models have investigated the effects of quinine on specific cell types, particularly in testicular tissue. These studies have consistently shown that quinine administration can have deleterious effects on the testes of Sprague-Dawley rats. nih.govnih.govbiotech-asia.org

Research has demonstrated that quinine can induce significant testicular destruction, including damage to the cells of the seminiferous tubules and the testicular interstitium. nih.govresearchgate.net This damage was observed to persist even after the discontinuation of the drug. nih.gov Mechanistically, quinine has been shown to significantly increase the levels of free radicals (measured by malondialdehyde, MDA) and decrease testosterone (B1683101) levels in the testis. nih.gov This suggests that quinine-induced testicular toxicity may be mediated, at least in part, through oxidative stress and interference with the steroidogenic function of Leydig cells. nih.govresearchgate.net

The observed testicular effects also manifest as a significant reduction in sperm concentration and motility. nih.govbiotech-asia.org Interestingly, co-administration of an antioxidant like ascorbic acid was found to partially protect against these quinine-induced testicular effects, further supporting the role of oxidative stress in the mechanism of damage. nih.gov Another study showed that testosterone supplementation could reverse the testicular and seminal toxicity induced by quinine, indicating a potential disruption of the hormonal axis. researchgate.net

ParameterEffect of Quinine AdministrationPotential MechanismReference
Testicular HistologyDestruction of seminiferous tubules and interstitiumDirect cellular toxicity nih.govresearchgate.net
Testosterone LevelsSignificant decrease in testicular testosteroneInterference with Leydig cell steroidogenic function nih.govresearchgate.net
Oxidative StressSignificant increase in malondialdehyde (MDA)Induction of free radical damage nih.gov
Sperm QualityDecreased sperm concentration and motilityImpaired spermatogenesis secondary to cellular damage and hormonal disruption nih.govbiotech-asia.org

Theoretical and Computational Chemistry of Quinine Hydrobromide

Quantum Chemical Calculations (e.g., Molecular Orbital Treatment)

Quantum chemical calculations are instrumental in elucidating the electronic properties of quinine (B1679958) that govern its reactivity and interactions. Methods like Density Functional Theory (DFT) are frequently employed to study related quinoline-containing molecules, providing a framework for understanding quinine itself. researchgate.netijcce.ac.ir These calculations can determine the active sites of the molecule and correlate its electronic characteristics with its biological activity. ijcce.ac.ir

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO characterizes its ability to accept electrons. researchgate.net For molecules similar to quinine, such as chloroquine (B1663885) and hydroxychloroquine (B89500), DFT calculations show that the HOMO and LUMO are primarily localized on the aromatic quinoline (B57606) ring system. researchgate.net This indicates that the quinoline moiety is the most probable region for interactions with biological receptors. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For quinoline derivatives, MEP maps typically show negative potential (red and yellow zones), indicating electron-rich areas, around the nitrogen atoms and the aromatic rings. researchgate.netijcce.ac.ir These negative regions are probable sites for electrophilic attack and are crucial for the molecule's binding mechanisms. researchgate.netijcce.ac.ir

Quantum chemical modeling has also been used to study the electronic structure and binding energy of multi-component systems involving quinine. ejournal.by Analysis of the total energies and HOMO-LUMO energy gaps of molecular ensembles helps identify the most stable configurations and understand potential synergistic effects. ejournal.by

ParameterDescriptionRelevance to Quinine (Hydrobromide)
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the molecule's electron-donating ability.Indicates the propensity of the quinoline ring to participate in charge-transfer interactions.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's electron-accepting ability.Defines the ability of the quinoline ring to accept electrons, crucial for binding and reactivity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a measure of molecular stability and reactivity.A smaller gap suggests higher reactivity, which can be correlated with biological activity.
MEP Map A visualization of the electrostatic potential on the molecular surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points.

Molecular Dynamics Simulations of Quinine-Biomolecule Complexes

Molecular dynamics (MD) simulations offer a dynamic view of how quinine interacts with biological macromolecules, providing insights that are unattainable through static methods alone. researchgate.net These simulations model the atomic-level movements and interactions of the quinine-biomolecule complex over time, helping to validate binding poses and assess the stability of the complex. researchgate.net

One significant area of study has been the interaction between quinine and DNA. MD simulations have been used to complement experimental techniques like Raman spectroscopy to build a detailed molecular-level picture of this binding. nih.govumn.edu Simulations have shown that when the quinoline ring of quinine is protonated, it can weakly intercalate into DNA. nih.govumn.edu The primary interactions stabilizing this complex are π-stacking forces between the quinoline ring and the DNA base pairs. nih.gov The simulations reveal a specific "t-shaped" π-stacking geometry, while the quinuclidine (B89598) headgroup of the quinine molecule forms weaker interactions with the phosphate (B84403) backbone in the minor groove of the DNA. nih.govumn.edu

MD simulations have also been employed to investigate the encapsulation of quinine in drug delivery systems, such as biodegradable polymeric nanoparticles. nih.gov Full atomistic simulations of quinine with polymers like poly-(lactic acid) (PLA), poly-(glycolic acid) (PGA), and their copolymer (PLGA) provide insights into the mechanism of encapsulation. nih.gov Due to the hydrophobic nature of both quinine and certain polymers like PLA, simulations show that quinine molecules remain strongly aggregated within the polymer core, stabilized by both quinine-quinine π-stacking and hydrogen bonding interactions. nih.gov These computational studies are crucial for designing effective drug delivery vehicles.

Simulation SystemKey FindingsInteraction TypesSimulation Time
Quinine-DNA Complex Weak intercalation of protonated quinine. nih.govumn.eduT-shaped π-stacking (quinoline-base pairs), weak interaction with phosphate backbone. nih.gov40 ns production simulations. nih.gov
Quinine-PLA Nanoparticle Stable aggregation of quinine within the hydrophobic polymer core. nih.govHydrophobic interactions, Quinine-Quinine π-stacking, Hydrogen bonds. nih.gov100 ns. nih.gov

Computational Approaches to Structure-Activity Relationships

Computational methods are vital for understanding the relationship between the chemical structure of a molecule and its biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR). nih.govmdpi.com QSAR models aim to correlate physicochemical properties and structural features with biological potency using mathematical and statistical methods. nih.gov These models are then used to predict the activity of new, un-tested compounds. nih.gov

The development of a QSAR model involves several key steps:

Dataset Selection : A set of molecules with known biological activities is compiled. nih.gov

Descriptor Calculation : Various numerical parameters (descriptors) that represent molecular features are generated for each molecule in the dataset. nih.gov These can include electronic, steric, and hydrophobic properties.

Model Generation : A mathematical model is created to find a correlation between the calculated descriptors and the observed biological activity. nih.gov

Validation : The predictive power of the model is tested using an external set of compounds not used in the model's creation.

For quinine and its derivatives, understanding the structure-activity relationship is crucial. The basic structure, consisting of a quinoline ring linked to a quinuclidine group, is the foundation of its activity. nih.gov Even subtle changes in this structure can lead to significant variations in bioactivity. Stereochemistry, for instance, plays a critical role in drug-target interactions, as the spatial arrangement of substituents determines how well the molecule fits into its biological target's binding site. mdpi.com The difference in activity between the diastereomers quinine and quinidine (B1679956) is a classic example of this principle. mdpi.com

While specific QSAR models for quinine hydrobromide are part of broader research, the principles are directly applicable. By analyzing derivatives of the quinoline scaffold, researchers can identify which substitutions and structural modifications enhance or diminish the desired biological effect. nih.gov This understanding is essential for designing new derivatives with improved therapeutic potential. nih.gov

Semi-Empirical Methods for Geometric and Vibrational Property Prediction

Semi-empirical quantum chemistry methods provide a computationally efficient alternative to full ab initio calculations for large molecules like quinine. wikipedia.org These methods are based on the same fundamental Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org This parameterization allows for the implicit inclusion of some electron correlation effects, making them suitable for a wide range of applications. wikipedia.org

One of the primary uses of semi-empirical methods is the prediction of molecular geometries and vibrational properties. Methods like AM1, PM3, and the more recent PM6 and PM7, were developed with the objective of accurately reproducing experimental data such as heats of formation, dipole moments, and molecular geometries. wikipedia.org They are well-suited for optimizing the 3D structure of molecules like quinine.

More specialized semi-empirical methods, such as the GFNn-xTB family, have been specifically parameterized for providing good predictions of geometries and vibrational frequencies for large molecules. wikipedia.org Predicting the vibrational spectrum (e.g., IR spectrum) is important as it provides a molecular fingerprint and can be used to analyze conformational changes and intermolecular interactions. While higher-level DFT calculations are also used to compute vibrational spectra for related molecules, semi-empirical methods offer a faster approach for initial screening and analysis. researchgate.netijcce.ac.ir

Furthermore, semi-empirical calculations can be combined with machine learning techniques to predict important physicochemical properties. For example, a hybrid approach using semi-empirical quantum mechanics has been shown to accurately predict the acid dissociation constant (pKa) for a diverse range of compounds. nih.gov Predicting the pKa of quinine's various nitrogen atoms is crucial, as the protonation state significantly influences its solubility, membrane permeability, and interaction with biological targets. nih.gov

Method TypeObjective/ApplicationExamples
General Purpose Fit experimental heats of formation, geometries, dipole moments.MINDO, MNDO, AM1, PM3, PM6, PM7. wikipedia.org
Geometry/Vibrational Optimized for predicting geometry and vibrational frequencies.GFNn-xTB. wikipedia.org
Excited States Calculate electronic excited states and predict electronic spectra.ZINDO, SINDO. wikipedia.org

Q & A

Q. What are the recommended methods for synthesizing Quinine Hydrobromide in laboratory settings?

Quinine Hydrobromide (C₂₀H₂₅N₂O₂Br·H₂O) is typically synthesized via double decomposition of quinine sulfate and barium bromide. A detailed protocol involves dissolving 100 g of quinine sulfate in 800 g of heated water, followed by gradual addition of 38 g of crystallized barium bromide in aqueous solution. After brief heating, the mixture is cooled, filtered, and evaporated to induce crystallization . Researchers should monitor temperature control (≤60°C during evaporation) and purity validation using spectroscopic methods (e.g., NMR, FTIR).

Q. How can researchers determine the solubility profile of Quinine Hydrobromide across different solvents?

Solubility data is critical for formulation studies. A methodological approach includes:

  • Gravimetric analysis : Measure mass dissolved in solvents (water, ethanol, chloroform) at controlled temperatures.
  • High-performance liquid chromatography (HPLC) : Quantify saturation points using Method 1634 (e.g., liquid chromatography protocols for aqueous matrices) .
SolventSolubility (g/100 mL)Temperature (°C)
Water1.825
Ethanol14.325
Chloroform10.025

Q. What analytical techniques confirm Quinine Hydrobromide’s structural integrity post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Validate molecular structure via characteristic peaks (e.g., aromatic protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight (423.156 g/mol) and detect impurities.
  • X-ray diffraction (XRD) : Assess crystallinity and hydration state .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported pharmacological data for Quinine Hydrobromide?

Contradictions in efficacy data (e.g., IC₅₀ values) often arise from methodological variability. Solutions include:

  • Cross-validation : Replicate assays (e.g., enzyme inhibition, cell viability) under standardized conditions.
  • Purity assessment : Use HPLC (Method 1634) to rule out degradation products .
  • Meta-analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design robustness .

Q. How can mixed-methods approaches elucidate Quinine Hydrobromide’s cellular mechanisms?

A hypothetical mixed-methods study might integrate:

  • Quantitative : Dose-response experiments to quantify apoptosis induction (e.g., EC₅₀ determination via flow cytometry).
  • Qualitative : Semi-structured interviews with pharmacologists to contextualize mechanistic hypotheses.
  • Design framework : Align with PICO (Population: cancer cell lines; Intervention: Quinine Hydrobromide; Comparison: control analogs; Outcome: cytotoxicity) .

Q. How can researchers optimize Quinine Hydrobromide’s stability under varying storage conditions?

Advanced stability studies should:

  • Test degradation kinetics : Use accelerated stability protocols (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
  • Identify degradation products : LC-MS/MS to characterize byproducts (e.g., hydrolyzed quinine derivatives).
  • Statistical modeling : Apply Arrhenius equations to predict shelf-life .

Q. What experimental designs address conflicting data on Quinine Hydrobromide’s enantiomeric activity?

  • Chiral chromatography : Separate enantiomers using amylose-based columns.
  • Biological assays : Compare antiparasitic activity of isolated enantiomers in Plasmodium falciparum cultures.
  • Data triangulation : Correlate structural dynamics (molecular docking simulations) with empirical efficacy .

Methodological Guidance

  • Data interpretation : Always contextualize results with literature (e.g., compare solubility data across USP standards) .
  • Ethical compliance : For human studies, detail participant selection criteria and IRB approval processes per biomedical research guidelines .
  • Peer review preparation : Address common pitfalls (e.g., insufficient sample size, uncontrolled variables) using FINER criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.